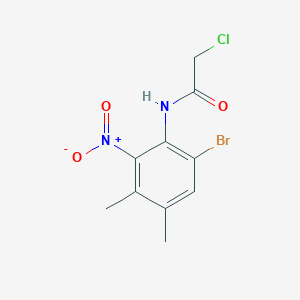
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo, dimethyl, and nitro group on the phenyl ring, along with a chloroacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide typically involves the following steps:
Bromination: The bromination of the phenyl ring is usually carried out using bromine or a brominating agent like N-bromosuccinimide (NBS).
Acylation: The chloroacetamide moiety can be introduced through an acylation reaction using chloroacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Substitution: Formation of N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-azidoacetamide or corresponding amides.
Reduction: Formation of N-(6-bromo-3,4-dimethyl-2-aminophenyl)-2-chloroacetamide.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and bromo can influence its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-2-nitrophenyl)-2-chloroacetamide
- N-(6-chloro-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide
- N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-bromoacetamide
Uniqueness
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide is unique due to the specific arrangement of functional groups, which can influence its chemical reactivity and potential applications. The combination of bromo, nitro, and chloroacetamide groups can provide distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C10H10BrClN2O3 |
|---|---|
Molecular Weight |
321.55 g/mol |
IUPAC Name |
N-(6-bromo-3,4-dimethyl-2-nitrophenyl)-2-chloroacetamide |
InChI |
InChI=1S/C10H10BrClN2O3/c1-5-3-7(11)9(13-8(15)4-12)10(6(5)2)14(16)17/h3H,4H2,1-2H3,(H,13,15) |
InChI Key |
NTCSBEWRBARTCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])NC(=O)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




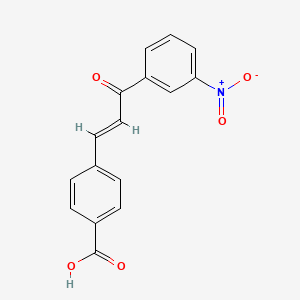

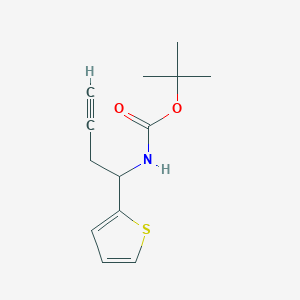
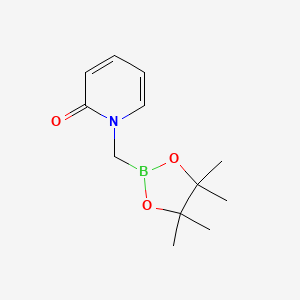


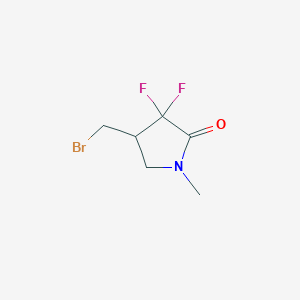
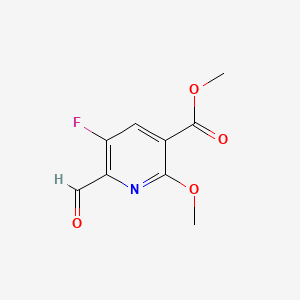

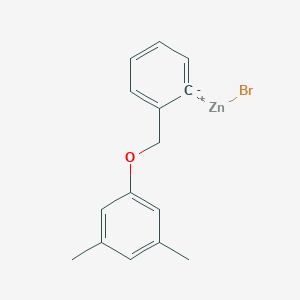

![7-Hydroxy-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B14889206.png)
